molecular formula C14H20ClNO2 B2885701 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396885-74-7

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2885701
CAS No.: 1396885-74-7
M. Wt: 269.77
InChI Key: LJBPEWGHWGFXNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides, such as “2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide”, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecule contains a total of 38 bond(s). There are 19 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in catalytic amide-forming reactions .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C15H22ClNO2S, with an average mass of 315.859 Da and a monoisotopic mass of 315.105988 Da .

Scientific Research Applications

Overview

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, a compound with potential for various scientific applications, remains understudied in direct research. However, understanding its context and potential applications can be gleaned from related research on structurally similar compounds or those within the same functional group categories, such as benzamides and chlorinated organics. These compounds have been explored for a range of applications, from pharmacological interventions to environmental assessments.

Pharmacological Properties and Clinical Use

Benzamides, including metoclopramide, are notable for their gastrointestinal motility-enhancing effects. These compounds improve gastro-intestinal diagnostics, treat vomiting, and facilitate procedures such as endoscopy and radiological identification of intestinal lesions (Pinder et al., 2012). Their mechanism involves enhancing gastric emptying and intestinal motility, highlighting the therapeutic potential of benzamides in gastroenterology.

Environmental Presence and Toxicology

Chlorinated organics, including parabens and benzophenones, have been extensively studied for their environmental occurrence, fate, and toxicological effects. These studies shed light on the behavior of chlorinated compounds like this compound in aquatic environments. For instance, parabens, as esters of para-hydroxybenzoic acid, demonstrate ubiquity in surface water and sediments due to their extensive use and continuous environmental introduction (Haman et al., 2015). Such insights are crucial for understanding the environmental impact and potential ecological risks associated with the use of chlorinated benzamides.

Potential Therapeutic Applications

The exploration of benzamides in therapeutics, particularly as antipsychotic agents and in managing conditions such as epilepsy, highlights a broad spectrum of potential applications for related compounds. Zonisamide, a benzisoxazole derivative, has proven efficacy in treating partial and generalized seizures, demonstrating the potential of benzamide derivatives in neurology (Peters & Sorkin, 1993). This suggests that compounds like this compound could be explored for similar neuroprotective or anticonvulsant properties.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPEWGHWGFXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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